2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a benzothiophene ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Formation of the Benzothiophene Ring: The benzothiophene ring is often synthesized via a cyclization reaction involving a thiophene derivative and an appropriate halide under basic conditions.
Coupling Reactions: The benzofuran and benzothiophene rings are then coupled through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction involving an appropriate oxolane derivative and a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amide bond, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxolane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, the compound is explored for its potential applications in materials science. Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets with high affinity, leading to the modulation of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- **2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- **2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combination of structural features The presence of both benzofuran and benzothiophene rings, along with the oxolane ring, provides a unique scaffold that can interact with a wide range of molecular targets
Properties
Molecular Formula |
C26H30N2O4S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H30N2O4S/c1-15-9-10-19-17(14-32-24(19)16(15)2)12-22(29)28-26-23(20-7-3-4-8-21(20)33-26)25(30)27-13-18-6-5-11-31-18/h9-10,14,18H,3-8,11-13H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
NVATWSPGJYGAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5CCCO5)C |
Origin of Product |
United States |
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